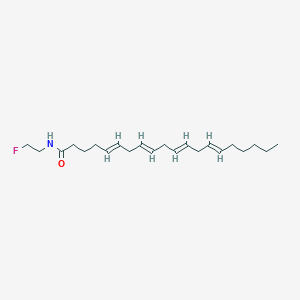
(5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide is a synthetic organic compound characterized by its unique structure, which includes multiple double bonds and a fluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as icosa-5,8,11,14-tetraenoic acid and 2-fluoroethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of icosa-5,8,11,14-tetraenoic acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-fluoroethylamine to form the desired amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biomolecules. It can serve as a tool for investigating the mechanisms of action of related compounds.
Medicine
In the field of medicine, this compound may have potential therapeutic applications. Researchers may explore its effects on various biological targets and its potential as a drug candidate.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide involves its interaction with specific molecular targets and pathways. The fluoroethyl group may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The multiple double bonds in its structure may also play a role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid: Lacks the fluoroethyl group but shares the tetraene structure.
N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide: Similar structure but may differ in the position of double bonds.
Uniqueness
(5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide is unique due to the presence of both the fluoroethyl group and the multiple double bonds. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H36FNO |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
(5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6+,10-9+,13-12+,16-15+ |
InChIキー |
DOGHEWWVBBVYEY-CGRWFSSPSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCF |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)


![3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)
![2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline](/img/structure/B14803821.png)
![(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B14803834.png)
![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)
